molecular formula C11H9NO6S B14379709 1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid CAS No. 88330-39-6

1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid

Katalognummer: B14379709
CAS-Nummer: 88330-39-6
Molekulargewicht: 283.26 g/mol
InChI-Schlüssel: YKEPILPPAJOOGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid is a complex heterocyclic compound

Vorbereitungsmethoden

The synthesis of 1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the core bicyclic structure, followed by the introduction of functional groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Analyse Chemischer Reaktionen

1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be studied for its interactions with biological molecules.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other heterocyclic molecules with sulfur and nitrogen atoms in their structures. What sets 1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid apart is its unique bicyclic structure, which can confer different chemical and biological properties compared to other compounds.

Eigenschaften

CAS-Nummer

88330-39-6

Molekularformel

C11H9NO6S

Molekulargewicht

283.26 g/mol

IUPAC-Name

1-methyl-6,6-dioxothiepino[4,5-b]pyrrole-5,7-dicarboxylic acid

InChI

InChI=1S/C11H9NO6S/c1-12-3-2-6-4-8(10(13)14)19(17,18)9(11(15)16)5-7(6)12/h2-5H,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

YKEPILPPAJOOGM-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C1C=C(S(=O)(=O)C(=C2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.